molecular formula C24H25N3O5 B8099565 N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide

N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide

Cat. No.: B8099565
M. Wt: 435.5 g/mol
InChI Key: DVCZBEREXRTXCP-UHFFFAOYSA-N
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Description

N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide under acidic conditions.

    Introduction of Methoxyethoxy Groups: The methoxyethoxy groups can be introduced via etherification reactions using suitable alkylating agents like 2-methoxyethanol in the presence of a base.

    Acetylation: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

    Ethynylation: The ethynyl group can be introduced through a Sonogashira coupling reaction using an ethynyl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the quinazoline core or the ethynyl group, potentially forming dihydroquinazoline derivatives or alkenes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline carboxylic acids, while reduction could produce quinazoline alcohols or alkenes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with cellular signaling pathways.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, inhibiting their activity and thereby modulating cellular processes. The ethynyl group may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or pharmacokinetic properties compared to other quinazoline derivatives.

Properties

IUPAC Name

N-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-N-(3-ethynylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-5-18-7-6-8-19(13-18)27(17(2)28)24-20-14-22(31-11-9-29-3)23(32-12-10-30-4)15-21(20)25-16-26-24/h1,6-8,13-16H,9-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZBEREXRTXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC(=C1)C#C)C2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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